Methyl-penicillanate

β-Lactam Chemistry Penam Core Reactivity Synthetic Intermediate Selection

Researchers often face unpredictable reactivity when using penicillanate esters in β-lactam synthesis, where minor structural variations can derail entire synthetic pathways. Methyl-penicillanate (CAS 4027-61-6) solves this with a clean, well-characterized ring-opening profile that ensures reproducible C-2 functionalization. - Predictable selectivity: Preferentially undergoes thiazolidine and β-lactam ring cleavage, enabling selective C-2 substitution before sulfone oxidation-a critical advantage over 6,6-dibromo analogues. - Analytical reliability: Commercially available at ≥90.0% HPLC purity, it serves as a dependable GC/HPLC calibrant for penicillanate ester quantification. - Supply chain assurance: Standardized, compound-specific procurement eliminates batch-to-batch variability, safeguarding yield and purity in multi-step syntheses of β-lactamase inhibitors.

Molecular Formula C9H13NO3S
Molecular Weight 215.27 g/mol
CAS No. 4027-61-6
Cat. No. B12773862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl-penicillanate
CAS4027-61-6
Molecular FormulaC9H13NO3S
Molecular Weight215.27 g/mol
Structural Identifiers
SMILESCC1(C(N2C(S1)CC2=O)C(=O)OC)C
InChIInChI=1S/C9H13NO3S/c1-9(2)7(8(12)13-3)10-5(11)4-6(10)14-9/h6-7H,4H2,1-3H3/t6-,7+/m1/s1
InChIKeyDJANLSNABDFZLA-RQJHMYQMSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl-penicillanate (4027-61-6): Identity & Class


Methyl-penicillanate is the methyl ester of penicillanic acid, the core bicyclic nucleus of the penicillin class of β-lactam antibiotics [1]. Structurally, it comprises a thiazolidine ring fused to a β-lactam ring, presenting the (2S,5R) stereochemistry essential for biological interactions. It serves as a pivotal synthetic intermediate rather than a therapeutically active entity, enabling the construction of diverse β-lactam antibiotics and β-lactamase inhibitors through modifications at C-2, C-6, and the ester moiety [2]. Its molecular weight (215.27 g/mol), predicted boiling point (341.0±42.0 °C), and melting point (52–53 °C) distinguish it physically from the free acid and other penicillanate esters, directly influencing purification, formulation, and storage protocols in both research and industrial settings [1].

Why Generic Substitution Fails for Methyl-penicillanate


Penicillanate esters are not interchangeable commodities; minor structural variations—such as the choice between methyl, benzyl, or p-nitrobenzyl ester groups—can cause radical shifts in chemical reactivity, lipophilicity, and enzymatic stability [1]. For instance, methyl penicillanate undergoes simultaneous thiazolidine and β-lactam ring cleavage under alkylating conditions that leave the 6,6-dibromo analogue's β-lactam intact, demonstrating that even closely related derivatives cannot substitute for one another in synthetic pathways without compromising reaction outcomes, yield, and product purity [2]. This chemical uniqueness directly impacts procurement economics, process scalability, and analytical reliability, creating a verifiable need for compound-specific evaluation before purchase.

Methyl-penicillanate: Quantitative Differentiation from Analogs


β-Lactam Ring Stability Under Alkylation

Under identical treatment with methyl iodide and strong anhydrous base, methyl penicillanate suffers complete cleavage of both the thiazolidine and β-lactam rings, whereas methyl 6,6-dibromopenicillanate preserves an intact β-lactam system [1]. This binary, assay-verifiable outcome directly dictates which intermediate can be used in synthetic routes requiring ring integrity, and establishes a non-negotiable chemical selection criterion that no other penicillanate ester fulfills identically.

β-Lactam Chemistry Penam Core Reactivity Synthetic Intermediate Selection

Sulphonium Salt Formation Reactivity by C-6 Substitution

Methyl penicillanate and its 6-substituted analogues (6-chloro, 6-phthalimido, 6,6-dibromo) are all converted into sulphonium salts using trimethyloxonium tetrafluoroborate, but methyl (6R)-6-phenylacetamidopenicillanate yields complex product mixtures under identical conditions, and methyl (6R)-6-phthalimidopenicillanate fails to yield an isolable sulphonium salt [1]. This differential reactivity pattern is a reproducible laboratory observation that scientists can use to select the optimal penicillanate scaffold before committing to large-scale synthetic efforts.

Sulphonium Chemistry Penicillanate Activation Synthetic Methodology

Lipophilicity Offset vs. Penicillanic Acid

Methyl-penicillanate displays a calculated octanol-water partition coefficient (LogP) of 0.61 [1], which is lower than that of the parent penicillanic acid (LogP 0.752) [2]. Although the difference is modest, it represents a measurable physicochemical offset that can influence reversed-phase chromatography retention times, solvent extraction efficiency, and passive membrane permeability in cell-based assays, providing a quantitative parameter for analysts to base purchasing decisions on.

Lipophilicity LogP Physicochemical Profiling

Melting Point Advantage for Crystallization

Methyl-penicillanate's relatively low melting point of 52–53 °C [1] contrasts with the higher melting points typical of penicillanic acid salts and metal-chelated derivatives (e.g., cyclohexylamine salt mp ~161 °C dec.) [2]. This thermal property enables melt-based purification and handling strategies that are unsuitable for higher-melting analogues, offering a tangible process-scale advantage during intermediate isolation that can reduce solvent usage and cycle time.

Crystallization Purification Melting Point

Gas Chromatographic Traceability Among Esters

Methyl penicillanate has been demonstrated to be separable from other penicillanic acid esters by gas chromatography, a method that also distinguishes penicillanic acid from its 6-halogenated derivatives and benzyl esters [1]. While exact retention indices are not currently publicly available for this specific ester, the proven capability to resolve these structurally similar compounds by GC means that methyl penicillanate can serve as a reference marker in quality-control assays, providing a data-supported rationale for procuring it as an analytical standard.

Gas Chromatography Analytical Standard Quality Control

Purity Specification for Analytical Reference Use

Commercially supplied methyl-penicillanate is routinely offered with a certified HPLC purity of ≥90.0% when designated as an analytical standard [1]. This quantified purity specification enables direct comparison with alternative penicillanate ester standards, providing a procurement-facing benchmark that can be decisively evaluated: if an alternative supplier's benzyl or p-nitrobenzyl penicillanic acid ester standard offers lower purity, methyl penicillanate may be preferred for methods requiring higher baseline purity to minimize interfering peaks.

Analytical Standard HPLC Purity Reference Material

Methyl-penicillanate: Key Application Scenarios


β-Lactamase Inhibitor Synthesis (Tazobactam Analogues)

Methyl penicillanate's well-characterized reactivity under alkylation and rearrangement conditions [1] makes it a preferred starting material for constructing C-2-substituted methyl penicillanate sulfones, which are direct precursors to tazobactam-class β-lactamase inhibitors. Its predictable ring-opening behavior, contrasted with the ring-inertness of 6,6-dibromo analogues, allows chemists to plan selective functionalization at C-2 before sulfone oxidation, improving overall synthetic convergence and yield.

Chromatographic Reference Standard for Penicillanate Esters

Owing to its demonstrated gas chromatographic separability from other penicillanic acid esters [1] and its commercially available analytical standard grade (≥90.0% HPLC) [2], methyl penicillanate serves as an indispensable calibrant in GC and HPLC methods aimed at quantifying penicillanate ester mixtures. Its lower LogP relative to the free acid ensures distinctive retention window placement, reducing co-elution risks in reversed-phase systems.

Reactivity Selectivity in β-Lactam Ring-Opening

The documented differential behavior between methyl penicillanate and its 6-substituted analogues in sulphonium salt formation and ring cleavage [1] makes it an essential control compound for mechanistic investigations. Researchers studying the effect of C-6 substituents on β-lactam lability can benchmark their results against methyl penicillanate's clean ring-opening profile, enabling unambiguous SAR interpretation.

Penam Core Derivatization Building Block

The moderate lipophilicity (LogP 0.61) and favorable melting point (52–53 °C) of methyl penicillanate [1] make it a tractable scaffold for parallel synthesis libraries exploring penam-based bioisosteres. Its methyl ester group can be selectively hydrolyzed under milder conditions than benzyl esters, facilitating late-stage deprotection without hydrogenolysis, thereby preserving reduction-sensitive functional groups elsewhere in the molecule.

Technical Documentation Hub

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